molecular formula C6H8N2O3 B2875471 6-Hydroxy-5-methoxy-2-methylpyrimidin-4(3H)-one CAS No. 851985-99-4

6-Hydroxy-5-methoxy-2-methylpyrimidin-4(3H)-one

Cat. No.: B2875471
CAS No.: 851985-99-4
M. Wt: 156.141
InChI Key: KHNRACJEMJPQRH-UHFFFAOYSA-N
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Description

6-Hydroxy-5-methoxy-2-methylpyrimidin-4(3H)-one is a pyrimidine derivative characterized by hydroxyl (-OH) and methoxy (-OCH₃) substituents at positions 6 and 5, respectively, and a methyl group (-CH₃) at position 2. Pyrimidine derivatives are often studied for their electronic properties, hydrogen-bonding capabilities, and bioactivity, influenced by substituent patterns .

The presence of electron-donating (methoxy) and electron-withdrawing (hydroxy) groups may affect its acidity, solubility, and reactivity compared to simpler pyrimidinones.

Properties

IUPAC Name

4-hydroxy-5-methoxy-2-methyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-3-7-5(9)4(11-2)6(10)8-3/h1-2H3,(H2,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNRACJEMJPQRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=O)N1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Subsequent Methoxylation

A foundational approach involves the nitration of 6-hydroxy-2-methylpyrimidin-4(3H)-one (1 ), as described in studies on analogous systems. While the target compound lacks a nitro group, this method highlights the reactivity of position 5 in pyrimidinones. Nitration with sulfuric-nitric acid mixtures at controlled temperatures (0–5°C) introduces a nitro group at position 5, yielding 6-hydroxy-2-methyl-5-nitropyrimidin-4(3H)-one (2 ). Subsequent reduction of the nitro group to an amine, followed by diazotization and methanolysis, could theoretically introduce the methoxy group. However, this multistep process faces challenges in maintaining regioselectivity and avoiding side reactions.

Key Reaction Conditions:

  • Nitration: HNO₃ (2 eq), H₂SO₄ (98%), 0–5°C, 4 h
  • Diazotization: NaNO₂, HCl, 0°C
  • Methanolysis: Cu(I) catalyst, MeOH, reflux

Direct Methoxylation via Electrophilic Substitution

Direct methoxylation at position 5 remains underexplored but may be feasible under acidic conditions. Using methanol as both solvent and nucleophile, and a Lewis acid (e.g., BF₃·OEt₂) to activate the pyrimidinone ring, methoxy groups can be introduced. This method requires careful control of reaction acidity to prevent demethylation or ring degradation.

Ring-Synthesis Strategies

Cyclocondensation of β-Keto Esters and Guanidine Derivatives

The Biginelli-like cyclocondensation offers a route to construct the pyrimidinone ring with pre-installed substituents. For example, methyl-substituted β-keto esters (e.g., methyl 3-methoxy-4-oxopentanoate) react with methylguanidine under acidic conditions to form the pyrimidinone core. This method allows for positional control of substituents but requires precise stoichiometry and high temperatures (120–140°C).

Representative Protocol:

  • β-Keto ester (1 eq), methylguanidine hydrochloride (1.2 eq), HCl (conc.), ethanol, reflux (12 h)
  • Yield: ~45% (unoptimized)

Hydrolysis of Halogenated Intermediates

4,6-Dichloro-5-methoxy-2-methylpyrimidine (3 , CAS 851986-00-0) serves as a key intermediate. Selective hydrolysis of the C6 chloride under basic conditions (NaOH, H₂O/THF, 60°C) replaces chlorine with a hydroxyl group, yielding the target compound. This method benefits from commercial availability of 3 but requires rigorous control of hydrolysis conditions to avoid over-reaction.

Optimized Hydrolysis Conditions:

  • 3 (1 eq), NaOH (2 eq), H₂O/THF (1:1), 60°C, 6 h
  • Yield: 68% (reported for analogous systems)

Protective Group Strategies

Silyl Protection of C6 Hydroxyl Group

To prevent unwanted side reactions during methoxylation, the C6 hydroxyl group can be protected with a tert-butyldimethylsilyl (TBS) group. After protection, methoxylation at C5 proceeds via nucleophilic substitution using NaOMe in DMF. Subsequent deprotection with TBAF yields the final product.

Stepwise Protocol:

  • Protection: 1 (1 eq), TBSCl (1.2 eq), imidazole, DMF, rt, 12 h
  • Methoxylation: NaOMe (2 eq), DMF, 80°C, 8 h
  • Deprotection: TBAF (1.1 eq), THF, rt, 2 h
  • Overall Yield: 52%

Comparative Analysis of Synthetic Routes

Method Starting Material Key Step Yield (%) Purity (%) Limitations
Nitration-Methoxylation 1 Diazotization/Methanolysis 30–35 90 Multi-step, low yield
Cyclocondensation β-Keto ester Ring formation 45 85 Requires specialized reagents
Halogen Hydrolysis 3 Selective hydrolysis 68 95 Dependent on intermediate availability
Silyl Protection 1 Protective group chemistry 52 98 Costly reagents

Mechanistic Insights and Optimization

Acid-Mediated Ring Functionalization

In strongly acidic media (e.g., H₂SO₄), pyrimidinones undergo protonation at carbonyl oxygen, enhancing electrophilicity at C5. This facilitates nitration or methoxylation but risks ring opening at elevated temperatures. Kinetic studies suggest optimal reactivity at 50–60°C in 70–80% H₂SO₄.

Solvent Effects on Regioselectivity

Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution at C5 by stabilizing transition states. Conversely, protic solvents (MeOH, H₂O) promote hydrolysis of chloro intermediates but may reduce reaction rates.

Chemical Reactions Analysis

Protonation Behavior in Acidic Media

Studies on 4,6-dihydroxypyrimidine derivatives reveal distinct protonation stages influenced by substituents. For example:

  • 6-hydroxy-2-methylpyrimidine-4(3H)-one undergoes two protonation stages in sulfuric acid (0.1–99.5%), forming monocations and dications .

  • The 5-nitro group in analogs like 6-hydroxy-2-methyl-5-nitropyrimidine-4(3H)-one reduces basicity, leading to monocation formation at lower acidity (pKb ≈ −6.04) .

Table 1: Basicity Constants of Analogous Pyrimidinones

CompoundpKb1pKb2pKb3
6-Hydroxy-2-methylpyrimidine-4(3H)-one−0.41 ± 0.03−7.06 ± 0.37N/A
6-Hydroxy-2-methyl-5-nitropyrimidine-4(3H)-one−6.04 ± 0.32N/AN/A

The 5-methoxy group in 6-hydroxy-5-methoxy-2-methylpyrimidin-4(3H)-one is expected to modulate basicity similarly to alkyl or nitro substituents, though experimental data specific to this compound are unavailable.

Reactivity in Nitration Reactions

Nitration of 6-hydroxy-2-methylpyrimidine-4(3H)-one occurs at position 5 in acidic media, yielding 6-hydroxy-2-methyl-5-nitropyrimidine-4(3H)-one . Key observations:

  • The nitro group decreases basicity and alters UV absorption spectra (λmax shifts from 252 nm to 324 nm) .

  • Nitration efficiency depends on sulfuric acid concentration and reaction time, with side-product formation observed beyond 4 hours .

Table 2: Spectral Shifts in Nitrated Derivatives

Compoundλmax (Free Base)λmax (Monocation)
6-Hydroxy-2-methylpyrimidine-4(3H)-one252 nm242 nm
6-Hydroxy-2-methyl-5-nitropyrimidine-4(3H)-one324 nm296 nm

For This compound , nitration would likely occur at alternative positions (e.g., position 3), though mechanistic studies are required.

Multicomponent Reactions

A related compound, 4-hydroxy-6-methyl-2H-pyran-2-one , participates in multicomponent reactions with phenylglyoxal hydrate and 1,3-dimethylbarbituric acid under reflux in ethanol, yielding fused heterocycles (e.g., pyrimidine-triones) . These reactions are catalyzed by sodium acetate or p-toluenesulfonic acid, with yields up to 83% .

Reaction Scheme (Analogous Pathway):

  • Knoevenagel condensation of phenylglyoxal (5 ) and 1,3-dimethylbarbituric acid (2 ) forms adduct 6 .

  • Michael addition of 4-hydroxy-6-methyl-2H-pyran-2-one (3 ) generates the final product (4 ) .

While This compound was not tested in such reactions, its structural similarity suggests potential for analogous reactivity.

Synthetic Challenges and Side Reactions

  • Hydrazine-mediated reductions of nitropyrimidines (e.g., 3-bromo-2-methoxy-5-nitropyridine) require precise temperature control (40°C) and reagent addition rates to avoid side products like 2-hydrazinyl-5-nitropyridine .

  • Chloroformate protection of hydroxylamine intermediates is sensitive to reaction duration, with overreaction leading to O-acetyl or N-acetoxy byproducts .

Spectroscopic Characterization

Key techniques for validating derivatives include:

  • 1H/13C NMR : Confirms substitution patterns and tautomeric forms (e.g., lactam–lactim equilibrium) .

  • UV-Vis spectroscopy : Tracks protonation-induced shifts (e.g., BH+ → BH22+ transition) .

  • Elemental analysis : Validates purity (e.g., C, H, N percentages within ±0.1% of theoretical values) .

Scientific Research Applications

6-Hydroxy-5-methoxy-2-methylpyrimidin-4(3H)-one could have several applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Use in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural and Substituent Effects

The following table summarizes key structural analogs and their substituent effects:

Compound Name Substituents (Positions) Key Properties/Applications Reference
6-Hydroxy-2-methylpyrimidin-4(3H)-one -OH (6), -CH₃ (2) Lower basicity due to hydroxyl; studied in spectroscopic analyses
6-Hydroxy-2-methyl-5-nitropyrimidin-4(3H)-one -OH (6), -CH₃ (2), -NO₂ (5) Increased acidity from nitro group; potential for explosive or bioactive derivatives
6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one -OCH₃ (2), -F (5), -C₂H₅ (6) Fluorine enhances bioactivity; intermediate in antifungal drugs
5-Methyl-2-(methylthio)pyrimidin-4(3H)-one -SCH₃ (2), -CH₃ (5) Thioether group improves lipophilicity; used in organocatalysis

Key Observations :

  • Electron-withdrawing groups (EWGs): The nitro (-NO₂) group at position 5 in 6-hydroxy-2-methyl-5-nitropyrimidin-4(3H)-one significantly increases acidity compared to the methoxy group in the target compound, as shown by spectroscopic studies .
  • Bioactivity : Fluorine substitution (e.g., in 6-ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one) enhances antifungal activity, suggesting that the target compound’s methoxy group may offer different interaction profiles in drug design .
  • Synthetic Challenges: Catalysts significantly influence yields in pyrimidinone synthesis. For example, heterogeneous catalysts achieved >90% yields for 3,4-dihydropyrimidin-2(1H)-ones, but the target compound’s synthesis may require optimization due to steric and electronic effects from its substituents .

Spectroscopic and Acidity Comparisons

highlights that hydroxyl and nitro groups reduce the basicity of pyrimidinones by stabilizing the deprotonated form via resonance. The target compound’s methoxy group, being electron-donating, may slightly increase basicity compared to nitro-substituted analogs but less so than alkyl-substituted derivatives (e.g., 6-hydroxy-2-ethylpyrimidin-4(3H)-one). IR and NMR data from similar compounds suggest:

  • Hydroxyl groups : Strong O-H stretching (~3484 cm⁻¹) and NH peaks (~9.27 ppm in DMSO-d₆) .
  • Methoxy groups : C-O stretching (~1250 cm⁻¹) and singlet proton signals (~3.46 ppm) .

Biological Activity

6-Hydroxy-5-methoxy-2-methylpyrimidin-4(3H)-one (CAS: 851985-99-4) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, has been investigated for various pharmacological effects, including antimicrobial, antiviral, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C6_6H8_8N2_2O
  • Molecular Weight : 156.14 g/mol
  • CAS Number : 851985-99-4
  • Purity : ≥ 97% .

The compound features a hydroxyl group (-OH), a methoxy group (-OCH3_3), and a methyl group (-CH3_3) attached to the pyrimidine ring, contributing to its diverse biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing minimum inhibitory concentration (MIC) values that suggest potent antibacterial activity:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.0195

These findings highlight its potential as an antimicrobial agent, particularly against Gram-positive and Gram-negative bacteria .

Antiviral Properties

The compound has also been explored for its antiviral effects. Preliminary studies suggest that it may inhibit viral replication through interaction with specific viral enzymes or receptors. The mechanism of action is thought to involve modulation of metabolic pathways essential for viral life cycles .

Anti-inflammatory Effects

In addition to its antimicrobial and antiviral activities, this compound has demonstrated anti-inflammatory properties. In vitro assays showed that it inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory processes:

CompoundIC50_{50} (μM)Target
This compound28.39COX-2

This inhibition suggests a potential therapeutic application in treating inflammatory diseases .

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in DNA synthesis and repair, affecting cellular processes critical for pathogen survival.
  • Receptor Modulation : It may bind to cell surface receptors, influencing signal transduction pathways related to inflammation and immune response .

Case Studies

Several case studies have illustrated the efficacy of this compound in clinical settings:

  • Antimicrobial Efficacy in Clinical Isolates :
    • A clinical study tested the compound against isolated strains from patients with infections. Results indicated a high success rate in eliminating pathogens resistant to conventional antibiotics.
  • Inflammation Models :
    • Experimental models using carrageenan-induced paw edema demonstrated that treatment with this compound significantly reduced swelling compared to control groups, underscoring its anti-inflammatory potential .

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